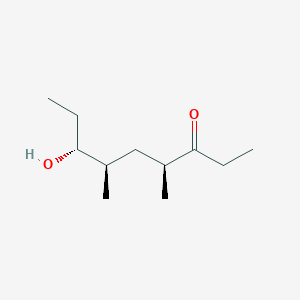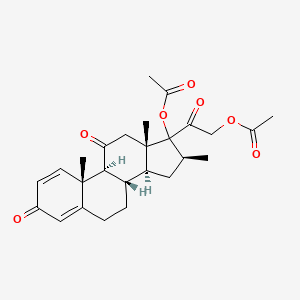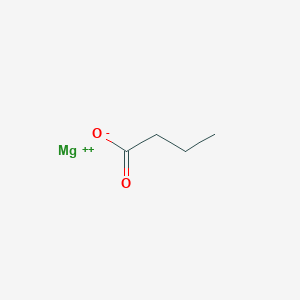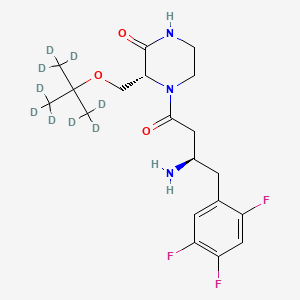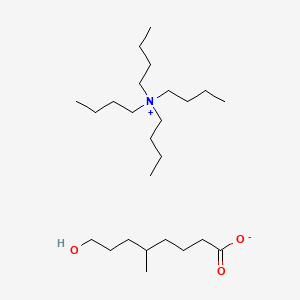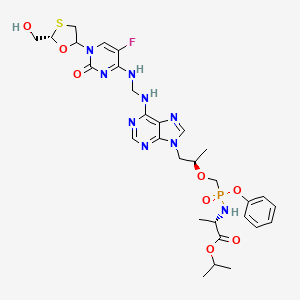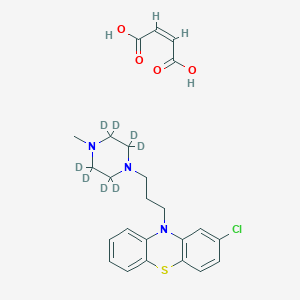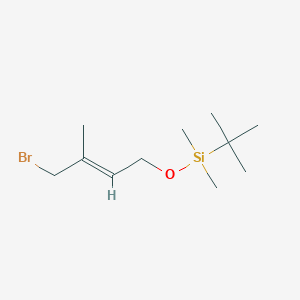
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl-dimethylsilyl group attached to a butenyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-methylbut-2-en-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, such as amines, thiols, or ethers.
Oxidation Reactions: The major products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major products are alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various organosilicon compounds and as a protecting group for alcohols in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules and study their interactions. It is also utilized in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential medicinal properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of ((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets and pathways. The bromine atom and the tert-butyl-dimethylsilyl group play crucial roles in its reactivity and selectivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyl bromoacetate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to its specific structure, which combines a bromine atom, a methyl group, and a tert-butyl-dimethylsilyl group. This combination imparts distinct reactivity and selectivity, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and its versatility as a building block further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C11H23BrOSi |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
[(E)-4-bromo-3-methylbut-2-enoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h7H,8-9H2,1-6H3/b10-7+ |
InChI-Schlüssel |
ONIBJRAKLXVUDN-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/CBr |
Kanonische SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


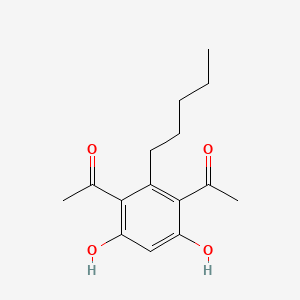
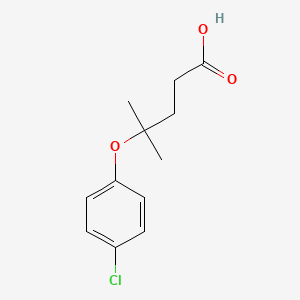
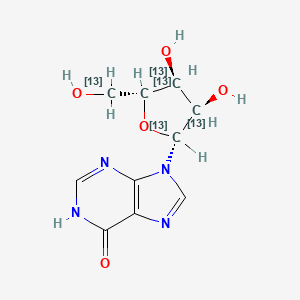
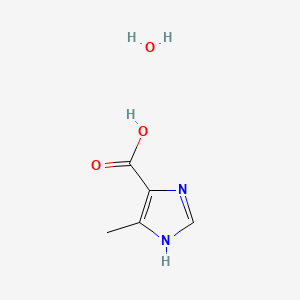
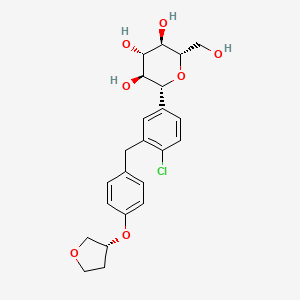
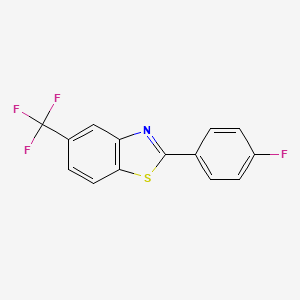
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
